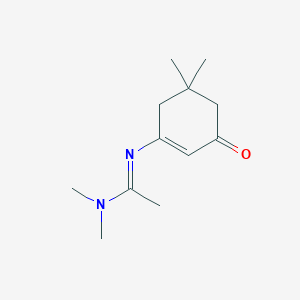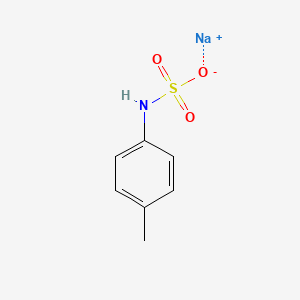
6-((2-((4-Ethoxybenzoyl)amino)-1-oxo-3-phenyl-2-propenyl)amino)hexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-((2-((4-Ethoxybenzoyl)amino)-1-oxo-3-phenyl-2-propenyl)amino)hexanoic acid is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzoyl group, an ethoxy group, and a hexanoic acid moiety, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-((2-((4-Ethoxybenzoyl)amino)-1-oxo-3-phenyl-2-propenyl)amino)hexanoic acid typically involves multiple steps, including the formation of intermediate compounds The process often starts with the preparation of 4-ethoxybenzoyl chloride, which is then reacted with an appropriate amine to form the corresponding amide
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
6-((2-((4-Ethoxybenzoyl)amino)-1-oxo-3-phenyl-2-propenyl)amino)hexanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.
Scientific Research Applications
6-((2-((4-Ethoxybenzoyl)amino)-1-oxo-3-phenyl-2-propenyl)amino)hexanoic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may be used in biochemical assays to investigate enzyme activity or protein interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-((2-((4-Ethoxybenzoyl)amino)-1-oxo-3-phenyl-2-propenyl)amino)hexanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzoyl derivatives and hexanoic acid derivatives, such as:
- 4-Ethoxybenzoyl chloride
- Hexanoic acid
- Phenylpropenyl derivatives
Uniqueness
What sets 6-((2-((4-Ethoxybenzoyl)amino)-1-oxo-3-phenyl-2-propenyl)amino)hexanoic acid apart is its unique combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its structure provides versatility in modifying its properties and tailoring it for specific uses in research and industry.
Properties
CAS No. |
172798-56-0 |
|---|---|
Molecular Formula |
C24H28N2O5 |
Molecular Weight |
424.5 g/mol |
IUPAC Name |
6-[[(Z)-2-[(4-ethoxybenzoyl)amino]-3-phenylprop-2-enoyl]amino]hexanoic acid |
InChI |
InChI=1S/C24H28N2O5/c1-2-31-20-14-12-19(13-15-20)23(29)26-21(17-18-9-5-3-6-10-18)24(30)25-16-8-4-7-11-22(27)28/h3,5-6,9-10,12-15,17H,2,4,7-8,11,16H2,1H3,(H,25,30)(H,26,29)(H,27,28)/b21-17- |
InChI Key |
IZXAGYRAJDEHOO-FXBPSFAMSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=CC=C2)/C(=O)NCCCCCC(=O)O |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC(=CC2=CC=CC=C2)C(=O)NCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















